Auraptenol

Vue d'ensemble

Description

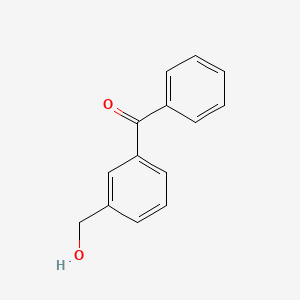

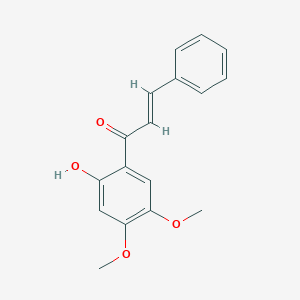

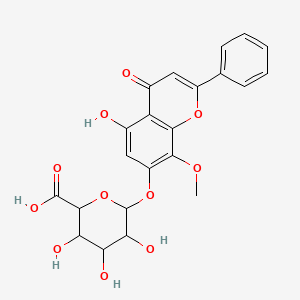

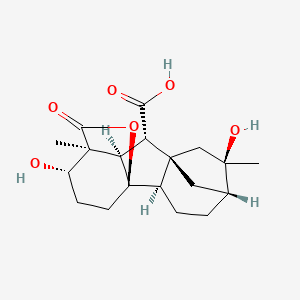

Auraptenol is a natural compound that belongs to the class of coumarins, specifically found as a secondary metabolite in citrus plants. It is a polycyclic compound with a structure that includes one anthracene ring and one furan ring. This compound exhibits a variety of biological activities, including antibacterial, anti-inflammatory, antioxidant, and anticancer effects .

Applications De Recherche Scientifique

Chemistry: Auraptenol is used as a precursor in the synthesis of other complex organic compounds.

Biology: It exhibits significant biological activities, including antibacterial, anti-inflammatory, and antioxidant effects.

Medicine: this compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit tumor growth and induce apoptosis in cancer cells

Mécanisme D'action

Auraptenol, also known as “8-[(2S)-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one”, is a bioactive monoterpene coumarin . This article will cover the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the serotonin 5-HT1A receptors and the JNK/p38 MAPK signal pathways . These targets play crucial roles in controlling cell growth, inflammation, and apoptosis .

Mode of Action

This compound interacts with its targets by binding to the serotonin 5-HT1A receptors . This interaction leads to a dose-dependent reversion of mechanical hyperalgesia in mice . The anti-hyperalgesic effect of this compound can be significantly blocked by a selective serotonin 5-HT1A receptor antagonist, indicating that its action is primarily mediated by 5-HT1A receptors .

Biochemical Pathways

This compound affects the JNK/p38 MAPK signal pathways . It induces programmed cell death and endogenous ROS production . This leads to an increase in Bax and a decrease in Bcl-2 levels, which are key players in the regulation of apoptosis .

Result of Action

This compound’s action results in significant reduction in the viability of certain cancer cells, such as human LNCaP prostate carcinoma cells . It induces apoptotic cell death, associated with an increase in Bax and a decrease in Bcl-2 levels . It also induces an increase in ROS production in a dose-dependent manner .

Action Environment

It’s worth noting that the compound is isolated from many edible fruits and vegetables of the genus ferula and citrus , suggesting that its natural environment could potentially influence its properties and efficacy.

Analyse Biochimique

Biochemical Properties

Auraptenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to modulate the activity of glutathione S-transferase, an enzyme involved in detoxification processes . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway . These interactions are primarily through binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their functions.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . This compound influences cell function by modulating cell signaling pathways, including the MAPK and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, this compound impacts cellular metabolism by altering the levels of reactive oxygen species (ROS) and enhancing antioxidant defenses .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. This compound binds to specific receptors, such as the serotonin 5-HT1A receptor, leading to the modulation of downstream signaling pathways . It also inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), thereby reducing inflammation . Additionally, this compound induces changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the biological effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under specific storage conditions, maintaining its biological activity for extended periods . It may undergo degradation under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that this compound can exert sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . This compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions contribute to the overall metabolic profile of this compound and its biological effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to interact with transporters such as the organic anion-transporting polypeptide (OATP), facilitating its uptake into cells . This compound’s distribution within tissues is influenced by its binding to plasma proteins and its ability to cross cellular membranes . These factors determine its localization and accumulation in specific tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . This compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This subcellular distribution is crucial for its biological activity and effectiveness.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Auraptenol can be synthesized through various methods, including the extraction from natural sources such as citrus plants. The most common extraction method involves the use of solvents like ethanol or dimethyl sulfoxide. After extraction, the compound can be purified through separation processes to obtain high-purity this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from citrus plant materials. The process includes solvent extraction, followed by purification steps such as crystallization or chromatography to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Auraptenol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at specific positions on the this compound molecule, leading to the formation of various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions

Major Products Formed:

Comparaison Avec Des Composés Similaires

Auraptenol is unique among coumarins due to its specific structure and biological activities. Similar compounds include:

Auraptene: Another coumarin with similar anticancer and anti-inflammatory properties.

Umbelliferone: A coumarin with antioxidant and anti-inflammatory effects.

Scopoletin: Known for its antioxidant and anti-inflammatory activities

Propriétés

IUPAC Name |

8-[(2S)-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7,12,16H,1,8H2,2-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSRYWNOKPJENY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H](CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221-43-8 | |

| Record name | Auraptenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

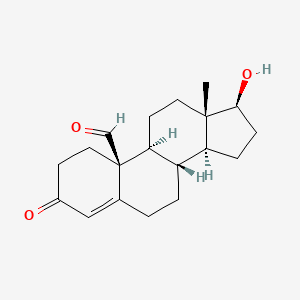

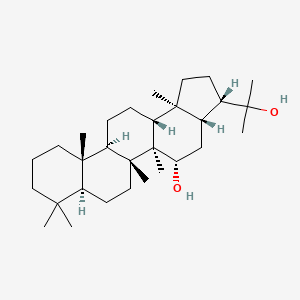

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1253433.png)